molecular formula C10H8ClNO B13117536 4-Methyl-1H-indole-2-carbonyl chloride CAS No. 64679-00-1

4-Methyl-1H-indole-2-carbonyl chloride

Cat. No.: B13117536
CAS No.: 64679-00-1
M. Wt: 193.63 g/mol
InChI Key: SKZWGIDWVDFSGS-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Acyl Chloride Reactivity

4-Methyl-1H-indole-2-carbonyl chloride is situated at the intersection of two fundamental areas of organic chemistry: the chemistry of indoles and the reactivity of acyl chlorides. The indole core is a privileged heterocyclic scaffold found in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.net It is an aromatic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, making it electron-rich and prone to electrophilic substitution, typically at the C3 position. sigmaaldrich.com

The functionalization at the C2 position, as seen in this compound, is of significant interest as it provides a different vector for molecular elaboration. The indole-2-carbonyl moiety is typically prepared from its corresponding carboxylic acid, 4-Methyl-1H-indole-2-carboxylic acid. The conversion to the highly reactive acyl chloride is a standard transformation, often achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. research.com This reaction proceeds readily, converting the hydroxyl group of the carboxylic acid into a good leaving group (chloride), thereby creating a potent electrophile at the carbonyl carbon.

As an acyl chloride, the compound exhibits characteristic high reactivity toward nucleophiles. The primary reaction is nucleophilic acyl substitution, where the chloride is displaced by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility, allowing for the facile formation of esters, anhydrides, and, most commonly, amides through reaction with alcohols, carboxylates, and amines, respectively. nist.gov The presence of the methyl group at the 4-position of the indole ring influences the electronic properties of the molecule but does not fundamentally alter the characteristic reactivity of the indole-2-carbonyl chloride functional group.

Strategic Importance of the Indole-2-carbonyl Moiety in Chemical Synthesis

The strategic value of this compound lies in its function as a molecular linchpin for the construction of indole-2-carboxamides. The indole-2-carboxamide scaffold is a key structural motif in a multitude of biologically active compounds. mdpi.com Researchers synthesize these derivatives to explore structure-activity relationships (SAR) in drug discovery programs. By using the acyl chloride as a common intermediate, chemists can rapidly generate a library of diverse amide derivatives by reacting it with a wide array of primary and secondary amines.

This strategy is crucial in medicinal chemistry for optimizing the pharmacological properties of a lead compound. For instance, research into novel therapeutics for mycobacterial infections, including Mycobacterium tuberculosis, has identified indole-2-carboxamides as potent inhibitors of the essential MmpL3 transporter. mdpi.combldpharm.com The synthesis of these inhibitors often involves the coupling of a substituted indole-2-carboxylic acid (via its acyl chloride or using other coupling agents) with various amines to fine-tune activity and pharmacokinetic profiles. bldpharm.com

Similarly, indole-2-carboxamides have been investigated as dual inhibitors of EGFR and CDK2 for their potential in cancer therapy and as allosteric modulators for the cannabinoid receptor 1 (CB1). rsc.orgchemicalbook.com The ability to systematically modify the amide portion of the molecule, a process greatly facilitated by the reactivity of the acyl chloride precursor, is essential for probing the binding pockets of these biological targets.

Table 2: Representative Amine Nucleophiles for Synthesis of Bioactive Indole-2-Carboxamides

Amine Type Example Nucleophile Resulting Derivative Class Therapeutic Area of Interest
Alkylamines Adamantanamine Adamantyl Indole-2-carboxamides Antimycobacterial
Aniline (B41778) Derivatives 4-(Dimethylamino)phenethylamine N-Phenethyl Indole-2-carboxamides Cannabinoid Receptor Modulation
Heterocyclic Amines (6-morpholinopyridin-3-yl)methanamine Heteroarylmethyl Indole-2-carboxamides Antitrypanosomal

Research Landscape and Emerging Trends

The current research landscape in heterocyclic chemistry continues to value versatile and reliable building blocks like this compound. While novel methods for C-H functionalization and direct C2-functionalization of indoles are emerging areas of intense research, the classic approach of building from pre-functionalized indole precursors remains a robust and widely practiced strategy. sigmaaldrich.compharmaffiliates.com

Emerging trends focus on creating molecular diversity for high-throughput screening and developing compounds with highly specific biological targets. The indole-2-carbonyl chloride moiety is perfectly suited for this, allowing for the late-stage introduction of diverse chemical groups. Recent research continues to uncover new biological roles for indole derivatives, including applications as anticancer, antimicrobial, and anti-inflammatory agents, ensuring that the demand for versatile intermediates like this compound will persist. researchgate.netmybib.com

Furthermore, the development of more efficient and greener amide bond formation protocols is an active area of research. While the acyl chloride method is highly effective, alternative one-pot procedures starting from the carboxylic acid are also being refined to improve efficiency and reduce waste. research.com The fundamental importance of the indole-2-carboxamide core in medicinal chemistry guarantees that its precursors, including this compound, will remain central to the discovery of new therapeutic agents.

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role
This compound 64679-00-1 C₁₀H₈ClNO Subject of Article
4-Methyl-1H-indole-2-carboxylic acid 10242-02-1 C₁₀H₉NO₂ Precursor
Thionyl chloride 7719-09-7 SOCl₂ Reagent
Oxalyl chloride 79-37-8 C₂Cl₂O₂ Reagent
Adamantanamine 768-94-5 C₁₀H₁₇N Nucleophile
4-(Dimethylamino)phenethylamine 589-09-3 C₁₀H₁₆N₂ Nucleophile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64679-00-1

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-methyl-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C10H8ClNO/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3

InChI Key

SKZWGIDWVDFSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)Cl

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 4 Methyl 1h Indole 2 Carbonyl Chloride

Precursor Synthesis: Advanced Approaches to 4-Methyl-1H-indole-2-carboxylic Acid

The creation of the 4-methylated indole-2-carboxylic acid core is a foundational step. Several classic and modified indole (B1671886) syntheses can be employed, with the Hemetsberger and Fischer indole syntheses being particularly noteworthy.

Hemetsberger Indole Synthesis and Derivatives

The Hemetsberger indole synthesis offers a direct route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. chem-soc.siresearchgate.net For the synthesis of a 4-methyl-substituted indole, the process would commence with 4-methylbenzaldehyde (B123495).

The initial step involves a Knoevenagel condensation of 4-methylbenzaldehyde with an α-azidoacetate, such as ethyl azidoacetate, in the presence of a base like sodium ethoxide. This reaction forms the corresponding ethyl α-azido-β-(4-methylphenyl)acrylate. The subsequent and key step is the thermal cyclization of this intermediate, typically carried out in a high-boiling solvent like xylene, which leads to the formation of ethyl 4-methyl-1H-indole-2-carboxylate. semanticscholar.orgresearchgate.net This ester can then be hydrolyzed to yield 4-Methyl-1H-indole-2-carboxylic acid. While yields for the Hemetsberger synthesis are often reported to be good, a notable drawback is the potential instability of the azide (B81097) intermediates. chem-soc.si

A general representation of the Hemetsberger pathway is as follows:

Condensation: 4-Methylbenzaldehyde + Ethyl azidoacetate → Ethyl 2-azido-3-(4-methylphenyl)acrylate

Thermal Cyclization: Ethyl 2-azido-3-(4-methylphenyl)acrylate → Ethyl 4-methyl-1H-indole-2-carboxylate

Hydrolysis: Ethyl 4-methyl-1H-indole-2-carboxylate → 4-Methyl-1H-indole-2-carboxylic acid

Fischer Indole Synthesis Variations for Methylated Indoles

The Fischer indole synthesis is a robust and widely utilized method for constructing the indole ring system. orgsyn.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comsharif.eduyoutube.com To produce 4-Methyl-1H-indole-2-carboxylic acid, the logical starting materials would be 3-methylphenylhydrazine and pyruvic acid (or a pyruvate (B1213749) ester).

The reaction is typically carried out in the presence of an acid catalyst, which can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride. wikipedia.orgmdpi.com The choice of catalyst and reaction conditions can influence the yield and purity of the final product. rsc.org The general sequence for the Fischer indole synthesis in this context is:

Hydrazone Formation: 3-Methylphenylhydrazine + Pyruvic acid → 2-((2-(m-tolyl)hydrazono)propanoic acid

Cyclization: 2-((2-(m-tolyl)hydrazono)propanoic acid → 4-Methyl-1H-indole-2-carboxylic acid

The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. wikipedia.org

Other Established Indole Ring Construction and Functionalization Methods

Beyond the Hemetsberger and Fischer syntheses, other established methods can be adapted for the preparation of 4-Methyl-1H-indole-2-carboxylic acid.

The Reissert indole synthesis , for instance, begins with an o-nitrotoluene derivative. wikipedia.orgresearchgate.netresearchgate.net In this case, 2-nitro-m-xylene (1-methyl-2-nitro-3-methylbenzene) could be a potential starting point, though this would lead to a different substitution pattern. A more direct approach using the Reissert methodology would involve the condensation of 3-methyl-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield the desired indole-2-carboxylic acid. wikipedia.orgresearchgate.netyoutube.com The reduction is commonly achieved using reagents like zinc in acetic acid or through catalytic hydrogenation. wikipedia.orgresearchgate.netakjournals.comorgsyn.org

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. researchgate.net This method is generally suited for producing 2-alkinylindoles. The Bischler-Möhlau indole synthesis is another classic method that forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline (B41778), though its harsh conditions and potential for low yields have limited its widespread use. sci-hub.se

Direct Conversion to 4-Methyl-1H-indole-2-carbonyl chloride

Once 4-Methyl-1H-indole-2-carboxylic acid has been synthesized, the next critical step is its conversion to the corresponding acid chloride. This transformation is typically achieved using standard chlorinating agents.

Utilization of Chlorinating Agents (e.g., Oxalyl Chloride, Thionyl Chloride)

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis. For this purpose, oxalyl chloride and thionyl chloride are the most commonly employed reagents. commonorganicchemistry.comnih.govlibretexts.org

Oxalyl chloride is often preferred due to its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which can be easily removed. commonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. orgsyn.orgcommonorganicchemistry.com

Thionyl chloride is another effective reagent for this conversion. libretexts.org The reaction can be performed neat or in a suitable solvent. The byproducts of this reaction are sulfur dioxide and hydrogen chloride, which are also gaseous and easily removed from the reaction mixture.

Optimization of Reaction Conditions and Yield Efficiency

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that can be adjusted include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

For the reaction with oxalyl chloride , the use of a slight excess of the reagent (e.g., 1.1 to 1.5 equivalents) is common to ensure complete conversion of the carboxylic acid. researchgate.net The reaction is typically stirred at room temperature for a period ranging from 1.5 to several hours. orgsyn.orgresearchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

When using thionyl chloride , the reaction may be heated to reflux to ensure completion. However, for sensitive substrates, milder conditions at room temperature may be sufficient. The choice of solvent can also play a role, with common options including dichloromethane, toluene, or even using thionyl chloride as the solvent itself.

The following interactive table summarizes typical reaction conditions for the conversion of a carboxylic acid to an acid chloride.

ParameterOxalyl ChlorideThionyl Chloride
Stoichiometry 1.1 - 1.5 equivalentsExcess or 1.1 - 2.0 equivalents
Catalyst Catalytic DMFOften not required
Solvent Dichloromethane, TolueneDichloromethane, neat
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time 1.5 - 24 hours1 - 4 hours
Work-up Evaporation of solvent and excess reagentEvaporation of solvent and excess reagent

The crude acid chloride obtained after the removal of the solvent and volatile byproducts is often of sufficient purity for use in subsequent reactions. researchgate.net If necessary, purification can be achieved through distillation or crystallization, although the reactive nature of acid chlorides can make these procedures challenging.

Cascade and One-Pot Synthetic Strategies Involving Carbonylations

Cascade and one-pot syntheses represent a paradigm of efficiency in modern organic chemistry, minimizing waste, and reducing operational complexity. While a direct one-pot synthesis for this compound is not prominently documented, the principles of cascade reactions involving carbonylation are well-established for the broader indole class and can be conceptually applied. These strategies often rely on transition-metal catalysis to orchestrate a sequence of bond-forming events within a single reaction vessel.

Palladium-catalyzed carbonylative cyclizations are a cornerstone of this approach. For instance, a domino reaction for the synthesis of 2-aroylindoles has been developed, which involves an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki-Miyaura coupling. chemicalbook.comfigshare.com Such a sequence, starting from a suitably substituted aniline precursor, could theoretically be adapted for the synthesis of the 4-methylindole (B103444) core, which could then be further functionalized.

Another relevant strategy involves the carbonylative synthesis of indole-2-carbonyl derivatives. Research has shown that regioselective ruthenium-catalyzed direct carbonylative arylation can be applied to various heterocycles, including indoles, to introduce a carbonyl group at the C2 position. beilstein-journals.org These methods highlight the potential for direct C-H activation and carbonylation, which are key steps that could be integrated into a one-pot process for synthesizing indole-2-carbonyl compounds.

The following table summarizes representative one-pot and cascade reactions involving carbonylations for the synthesis of indole derivatives, which could serve as a conceptual basis for the synthesis of this compound.

Reaction Type Catalyst/Reagents Starting Materials Key Intermediates/Steps Product Type Reference
Domino C,N-coupling/Carbonylation/Suzuki CouplingPd(PPh₃)₄, K₂CO₃, CO2-gem-dibromovinylaniline, Arylboronic esterC,N-coupling, CO insertion, Suzuki coupling2-Aroylindoles chemicalbook.comfigshare.com
Reductive N-HeteroannulationPd(OAc)₂, PPh₃, CO2-NitrostyrenesReductive cyclization with COSubstituted Indoles orgsyn.org
Nickel-Catalyzed Carbonylative CyclizationNi(dme)Cl₂, dtbbpy, Zn, ZnI₂, Co₂(CO)₈2-Nitroalkynes, Aryl iodidesOxidative addition, CO insertion, Reductive cyclizationN-Aroylindoles beilstein-journals.org

This table presents generalized cascade reactions for indole synthesis and does not depict a direct synthesis of this compound.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound requires precise control over the regioselectivity of two key functionalizations: the introduction of a methyl group at the C4 position of the indole ring and the formation of a carbonyl chloride at the C2 position. Stereoselectivity is not a primary concern for the target molecule itself as it does not possess a stereocenter.

Regioselective C4-Methylation:

Direct and regioselective functionalization of the indole nucleus, particularly at the C4 position of the benzene (B151609) ring portion, is a significant challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring (typically at C3). researchgate.net Modern synthetic methods have overcome this challenge through the use of directing groups and specific transition-metal catalysts. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles at the C4 position. figshare.combohrium.comacs.org While these methods often focus on arylation or amidation, the underlying principles of directed C-H activation could potentially be adapted for methylation.

A more classical and often practical approach to achieving C4-methylation is to start with a pre-functionalized benzene derivative that already contains the methyl group at the desired position relative to other functionalities that will ultimately form the indole ring. For instance, the Fischer indole synthesis, a robust and widely used method, can be employed with a substituted phenylhydrazine to construct the indole core with a predetermined substitution pattern. beilstein-journals.org

Regioselective C2-Carbonylation and Chlorination:

The introduction of the carbonyl chloride group at the C2 position is typically achieved in a two-step sequence starting from the corresponding indole-2-carboxylic acid. The synthesis of indole-2-carboxylic acids is well-established, often proceeding through the cyclization of appropriate precursors. google.com For the target molecule, the synthesis would commence with 4-Methyl-1H-indole-2-carboxylic acid.

Once the carboxylic acid is obtained, its conversion to the carbonyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. chemicalbook.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. libretexts.orgyoutube.com

The following table outlines the key transformations and reagents for the regioselective synthesis of the precursor and its conversion to the final product.

Transformation Key Reagent(s) Intermediate/Product General Yields Reference
Synthesis of 4-Methyl-1H-indole-2-carboxylic acidVaries (e.g., Fischer Indole Synthesis from 3-methylphenylhydrazine and pyruvic acid)4-Methyl-1H-indole-2-carboxylic acidVaries sigmaaldrich.com
Conversion to Carbonyl ChlorideOxalyl chloride, DMF (cat.) in CH₂Cl₂This compoundTypically high (e.g., >90%) chemicalbook.com
Conversion to Carbonyl ChlorideThionyl chloride (SOCl₂)This compoundTypically high masterorganicchemistry.com

This table outlines a plausible synthetic route based on established chemical transformations.

Reaction Chemistry and Mechanistic Investigations of 4 Methyl 1h Indole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms

As an acyl chloride, 4-Methyl-1H-indole-2-carbonyl chloride is a highly reactive electrophile, primed for nucleophilic attack at the carbonyl carbon. This reactivity is the foundation for the synthesis of a wide array of indole-2-carboxamide, -ester, and -hydrazide derivatives, which are prevalent motifs in medicinal chemistry. The mechanism proceeds via a classic tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

Formation of Amides, Esters, and Hydrazides

The synthesis of amides, esters, and hydrazides from this compound is a direct application of nucleophilic acyl substitution. The reaction with primary or secondary amines affords the corresponding N-substituted or N,N-disubstituted amides. Similarly, alcohols react to form esters, and hydrazine (B178648) or its derivatives yield hydrazides. These transformations are typically high-yielding and are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

The preparation of diverse indole-2-carboxamides is a common strategy in the development of novel therapeutic agents. nih.govnih.govresearchgate.netwikipedia.org Likewise, the synthesis of indole-2-carbohydrazides serves as a pathway to further heterocyclic systems. masterorganicchemistry.comyoutube.com While many modern syntheses start from the corresponding carboxylic acid activated in situ with coupling agents, the underlying transformation from the highly reactive acyl chloride remains a fundamental and efficient route. nih.govmasterorganicchemistry.com

Table 1: Nucleophilic Acyl Substitution Reactions
Nucleophile (Nu-H)Product ClassGeneral Product Structure
Amine (R¹R²NH)Amide4-Me-Indole-C(O)NR¹R²
Alcohol (R-OH)Ester4-Me-Indole-C(O)OR
Hydrazine (H₂N-NHR)Hydrazide4-Me-Indole-C(O)NHNHR

Reaction with Organometallic Reagents

The reaction of this compound with organometallic reagents provides a direct route for carbon-carbon bond formation at the C2 position. The choice of reagent is critical as it dictates the final product.

Grignard (RMgX) and Organolithium (RLi) Reagents: These highly reactive organometallics typically add twice to acyl chlorides. masterorganicchemistry.commasterorganicchemistry.com The initial reaction produces a ketone, which is more reactive towards the organometallic reagent than the starting acyl chloride. A second nucleophilic addition to the ketone intermediate results in the formation of a tertiary alcohol upon acidic workup. masterorganicchemistry.comlibretexts.orglibretexts.org The N-H proton of the indole (B1671886) is acidic and will be deprotonated by these strong bases, requiring at least two equivalents of the organometallic reagent.

Gilman (R₂CuLi) Reagents: In contrast, organocuprates (Gilman reagents) are softer nucleophiles and are significantly less reactive towards ketones. masterorganicchemistry.com This difference in reactivity allows for the selective synthesis of ketones from acyl chlorides. The Gilman reagent will react with this compound to form the corresponding 2-acyl-4-methyl-1H-indole, with the reaction stopping at the ketone stage. masterorganicchemistry.comyoutube.com

Table 2: Reactions with Organometallic Reagents
Organometallic ReagentIntermediate ProductFinal Product (after workup)
Grignard (RMgX)2-Acyl-4-methyl-1H-indole2-(dialkyl/diaryl-hydroxymethyl)-4-methyl-1H-indole (Tertiary Alcohol)
Organolithium (RLi)2-Acyl-4-methyl-1H-indole2-(dialkyl/diaryl-hydroxymethyl)-4-methyl-1H-indole (Tertiary Alcohol)
Gilman (R₂CuLi)-2-Acyl-4-methyl-1H-indole (Ketone)

Electrophilic Reactivity of the Indole Nucleus in Derived Compounds

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. This reactivity is a cornerstone of indole chemistry, allowing for the functionalization of the heterocyclic core in compounds derived from this compound.

C3 Functionalization and Substituent Effects

The C3 position of the indole nucleus is the most nucleophilic and is the preferred site for electrophilic substitution. mdpi.comlibretexts.org In derivatives such as 4-methyl-1H-indole-2-carboxamides or esters, the C3 position remains highly activated and available for functionalization. Common C3 functionalization reactions include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using phosphoryl chloride and dimethylformamide (DMF), yielding 3-formylindole derivatives. rsc.org

Mannich Reaction: This aminomethylation reaction, using formaldehyde (B43269) and a secondary amine, installs a dialkylaminomethyl group at C3. libretexts.orgrsc.org

Friedel-Crafts Acylation: Under Lewis acid catalysis, acyl chlorides can acylate the C3 position.

Alkylation: Indoles can be alkylated at C3 with various alkylating agents, often under metal-free conditions. rsc.orgrsc.orguni-muenchen.de

The substituents on the indole ring influence the rate and regioselectivity of these reactions. The electron-donating 4-methyl group further enhances the electron density of the ring, increasing its reactivity towards electrophiles compared to unsubstituted indole. Conversely, converting the C2-carbonyl chloride to an amide or ester group (electron-withdrawing) slightly deactivates the ring, but the C3 position remains the most favorable site for attack. wikipedia.org In some cases, 4-substituted indoles have shown resistance to the formation of bis-addition side products during C3-alkylation. rsc.org

N1 Functionalization and Protecting Group Strategies

The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and an acidic proton. Its functionalization is a critical aspect of indole synthesis and modification. Direct N-alkylation can be achieved using various alkylating agents in the presence of a base. masterorganicchemistry.commdpi.combldpharm.com

In many multi-step syntheses, the N-H proton can interfere with reactions involving strong bases (like organometallics) or electrophilic reagents. Therefore, the indole nitrogen is often protected. rsc.org An ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removable. The choice of protecting group can also influence the regioselectivity of subsequent reactions, such as lithiation.

Table 3: Common Protecting Groups for the Indole Nitrogen
Protecting GroupAbbreviationKey Features and Cleavage Conditions
Tosyl (p-toluenesulfonyl)TsElectron-withdrawing; stable to acid. Cleaved by strong base (e.g., NaOH, KOH) or reductive conditions.
tert-ButoxycarbonylBocCarbamate group; stable to base. Cleaved under acidic conditions (e.g., TFA).
BenzylBnStable to a wide range of conditions. Cleaved by hydrogenolysis (H₂, Pd/C).
[2-(trimethylsilyl)ethoxy]methylSEMStable to many conditions. Cleaved by fluoride (B91410) sources (e.g., TBAF) or acid. nih.gov
AllyloxycarbonylAlocOrthogonal to Fmoc/tBu strategies in peptide synthesis; cleaved by Pd(0) catalysts. researchgate.net

Metal-Catalyzed Transformations

Modern synthetic chemistry has increasingly relied on transition metal catalysis to achieve selective and efficient bond formations. Derivatives of this compound can participate in or be synthesized via various metal-catalyzed reactions, primarily targeting C-H functionalization of the indole core. rsc.org Palladium catalysis, in particular, has been extensively developed for indole chemistry. rsc.orgnih.gov

These transformations allow for the direct introduction of aryl, alkenyl, or alkyl groups onto the indole scaffold, often with high regioselectivity that can be controlled by a directing group. For instance, amides derived from this compound can act as directing groups for C-H activation at other positions of the indole ring. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for elaborating the indole structure. nih.gov Furthermore, rhodium and other metals have been employed for specialized transformations like annulations and spirocyclizations, enabling the construction of complex, polycyclic indole-containing architectures from simpler precursors. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Acyl chlorides, in general, are known to participate in various palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, typically serving as electrophilic partners. These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck and Sonogashira), and reductive elimination.

For a substrate like this compound, it is plausible that it could undergo these transformations. For instance, in a hypothetical Suzuki coupling, the palladium(0) catalyst would oxidatively add to the carbon-chlorine bond of the carbonyl chloride. Subsequent transmetalation with an organoboron reagent and reductive elimination would yield a 2-acylindole derivative. However, specific examples, catalyst systems, and reaction conditions optimized for this compound are not documented in readily accessible literature.

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations. Copper catalysis is particularly prevalent in C-N and C-O bond-forming reactions (e.g., Ullmann condensation) and has also been applied to C-C bond formation.

In the context of this compound, copper catalysis could potentially be employed for amidation or esterification reactions under milder conditions than traditional methods. Furthermore, copper can catalyze the coupling of acyl chlorides with terminal alkynes (a variation of the Sonogashira reaction) or with organometoid reagents. While copper-catalyzed reactions of indoles are widely studied, specific applications involving the 2-carbonyl chloride functionality of the 4-methyl substituted variant are not well-documented.

Nickel-Catalyzed Reactions

Nickel catalysts offer a unique reactivity profile, often enabling cross-coupling reactions of substrates that are challenging for palladium, such as aryl chlorides. Nickel's lower cost and distinct electronic properties make it an attractive option for catalysis.

Theoretically, this compound could participate in nickel-catalyzed cross-coupling reactions with a variety of nucleophilic partners, including organozinc, organomagnesium, and organoboron reagents. Nickel catalysis is also known to be effective in carbonylative cross-coupling reactions. However, dedicated studies on the nickel-catalyzed reactions of this specific compound, including optimized conditions and substrate scope, are not prominently featured in the scientific literature.

Radical-Mediated Reactions

Acyl radicals can be generated from acyl chlorides through various methods, including photoredox catalysis or reaction with radical initiators. These highly reactive intermediates can then participate in a range of transformations, such as addition to alkenes or arenes.

The generation of an acyl radical from this compound could potentially be achieved, which would then allow for its use in radical-mediated C-C bond-forming reactions. However, specific protocols and examples of such reactions involving this particular indole derivative are not described in the available literature.

Influence of the 4-Methyl Group on Reaction Selectivity and Rate

The presence of a methyl group at the 4-position of the indole ring is expected to influence the reactivity and selectivity of the 2-carbonyl chloride in several ways.

Electronic Effects: The methyl group is a weak electron-donating group. Through inductive and hyperconjugation effects, it can increase the electron density of the indole ring. This increased electron density might slightly modulate the reactivity of the carbonyl group at the 2-position, potentially making it more susceptible to oxidative addition in cross-coupling reactions.

Steric Effects: The 4-methyl group is located on the benzene (B151609) portion of the indole nucleus and is in proximity to the C3 position. While it is not directly adjacent to the C2-carbonyl chloride, it could exert some steric hindrance, influencing the approach of bulky catalysts or reagents. This might affect the rate of reaction and, in certain cases, the selectivity if multiple reactive sites were present. For instance, in reactions involving the indole C3 position, the 4-methyl group could play a more direct steric role.

Comparative studies detailing the kinetic and thermodynamic parameters of reactions involving this compound versus unsubstituted or differently substituted indole-2-carbonyl chlorides would be necessary to quantify the precise influence of the 4-methyl group. Such studies are not currently available in the reviewed literature.

Strategic Applications in Chemical Synthesis

Versatile Intermediate for Structurally Diverse Indole (B1671886) Derivatives

The primary role of 4-Methyl-1H-indole-2-carbonyl chloride in organic synthesis is that of a versatile acylating agent. The acyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and thiols. This reactivity allows for the straightforward introduction of the 4-methylindole-2-carbonyl scaffold into various molecules, leading to the formation of esters, amides, and thioesters, respectively.

These reactions are typically high-yielding and proceed under mild conditions. The resulting amide and ester derivatives are not merely stable final products; they often serve as key precursors for more complex molecules. For instance, indole-2-carboxamides are well-documented intermediates in the synthesis of polycyclic indole alkaloids and other pharmacologically relevant structures. rsc.org The methyl group at the C4 position provides a point of substitution that can influence the steric and electronic properties of the final compound without interfering with the primary reactivity at the C2 position.

Table 1: Synthesis of Diverse Indole Derivatives from this compound
NucleophileResulting Functional GroupProduct ClassSignificance
Primary/Secondary Amine (R-NH₂ / R₂NH)Amide (-CONH-R / -CONR₂)N-Substituted Indole-2-carboxamidesPrecursors for bioactive molecules and fused heterocyles. rsc.org
Alcohol (R-OH)Ester (-COO-R)Indole-2-carboxylatesUsed in pharmaceuticals and as protecting groups.
Thiol (R-SH)Thioester (-COS-R)S-Alkyl/Aryl Indole-2-carbothioatesIntermediates in various organic transformations.
Organometallic Reagents (R-MgBr)Ketone (-CO-R)2-AcylindolesKey building blocks for complex natural products. google.com

Construction of Complex Heterocyclic Systems

Beyond simple acylation, this compound is a valuable precursor for constructing more elaborate heterocyclic frameworks, including fused polycyclic systems.

The synthesis of indole-fused polycycles is a significant goal in organic chemistry due to their presence in numerous natural products with potent biological activities. nih.gov While direct cyclization from this compound is uncommon, it serves as an excellent starting point for creating substrates primed for intramolecular cyclization.

A common strategy involves reacting the acyl chloride with a nucleophile that contains a second reactive site. For example, reaction with an amine bearing an appropriately positioned alkene or aryl group can generate an amide intermediate. This intermediate can then undergo intramolecular cyclization reactions, such as Friedel-Crafts alkylations or Heck reactions, to forge a new ring fused to the indole core. encyclopedia.pubacs.org This two-step approach allows for the controlled construction of complex polycyclic indolines and related scaffolds. nih.gov The indole-2-carboxamide linkage acts as a versatile handle to tether the reacting partners, facilitating the subsequent ring-closing event. rsc.org

The synthesis of quinolines is a well-established field, with the Friedländer synthesis being a classic method. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netorganic-chemistry.org It is important to note that this compound is not a direct substrate for the traditional Friedländer synthesis, as it lacks the required ortho-amino carbonyl functionality.

However, the indole scaffold can be incorporated into quinoline-containing molecules through alternative modern synthetic strategies. For instance, methods have been developed for the synthesis of functionalized tetrahydroquinolines that bear an indole substituent, often proceeding through pathways like inverse-electron-demand aza-Diels–Alder reactions. nih.gov These advanced methods construct the quinoline (B57606) ring system from different precursors but can incorporate an indole moiety, demonstrating the convergence of these two important heterocyclic systems in complex molecule synthesis.

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy. Indole-containing compounds are frequently used in MCRs to generate libraries of structurally diverse and biologically relevant molecules. acs.org

This compound can potentially serve as a key component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In these transformations, a carboxylic acid is one of the essential reactants. The acyl chloride can function as a highly reactive surrogate for the corresponding carboxylic acid (4-Methyl-1H-indole-2-carboxylic acid), often leading to faster reaction times or enabling reactions that are sluggish with the free acid. Its inclusion in an MCR would directly install the 4-methylindole-2-carbonyl moiety into a complex, multi-functionalized product, offering a rapid route to novel chemical entities.

Precursor for the Synthesis of Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Heterocyclic compounds, particularly indoles, are attractive building blocks for such materials due to their inherent aromaticity and electron-rich nature.

As a reactive bifunctional monomer, this compound holds potential as a precursor for synthesizing novel polymers. The molecule possesses two reactive sites: the acyl chloride group and the N-H bond of the indole ring. Through polycondensation reactions, it could be reacted with co-monomers containing complementary functional groups (e.g., diamines or diols) to form polyamides or polyesters. The resulting polymers would feature the rigid, electron-rich 4-methylindole (B103444) unit integrated into the polymer backbone, which could impart desirable properties such as thermal stability, conductivity, or fluorescence, making them suitable for applications in electronics and materials science.

Advanced Characterization Techniques in Research

X-ray Crystallography for Molecular Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 4-Methyl-1H-indole-2-carbonyl chloride, this technique provides unequivocal evidence of molecular geometry, including bond lengths, bond angles, and torsional angles. The resulting crystal structures are fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state and can influence physical properties like solubility and melting point.

In a study of a related indole (B1671886) derivative, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, X-ray diffraction analysis revealed the compound crystallizes in the triclinic crystal system with the space group P-1. rsc.org The crystal structure was stabilized by a strong N-H…O hydrogen bond and further organized into a three-dimensional network through N—H...π, C—H…π, and C—H...Cl interactions. rsc.org While not a direct derivative of this compound, this example illustrates the detailed structural insights that can be obtained for complex indole-containing molecules. The crystal data for this compound are summarized in the table below.

Crystal Data
Empirical Formula C₂₃H₁₇ClN₂
Formula Weight 356.85
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.4955(4) Åb = 12.0832(7) Åc = 13.7889(8) Åα = 106.727(2)°β = 103.691(2)°γ = 96.829(2)°
Volume 1138.49(11) ų
Z 2
Calculated Density 1.298 Mg/m³
Refinement Method Full-matrix least-squares on F²
Final R indices [I > 2σ(I)] R1 = 0.0889, wR2 = 0.2702
Data sourced from ResearchGate rsc.org

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For derivatives of this compound, 1D NMR techniques such as ¹H and ¹³C NMR provide initial structural confirmation by identifying the chemical environment of each nucleus.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, provide through-space correlations between protons that are close in proximity, which is invaluable for determining the preferred conformation of the molecule in solution. For instance, the analysis of NOE data can reveal the orientation of substituents relative to the indole ring.

The chemical shifts of the indole protons and carbons are sensitive to the electronic nature of the substituents. The introduction of electron-donating or electron-withdrawing groups through the carbonyl chloride moiety will induce changes in the electron density of the indole ring, which can be observed and quantified by NMR. Variable temperature NMR studies can also be conducted to investigate dynamic processes such as restricted rotation around single bonds, providing insights into the energy barriers between different conformers.

Advanced Mass Spectrometry for Structural Elucidation of Complex Products

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of novel compounds and for the structural elucidation of complex reaction products derived from this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment ions and analyze the resulting fragment ions. This provides detailed structural information and allows for the identification of specific substructures within a molecule. The fragmentation patterns of indole derivatives can be complex, often involving rearrangements. nih.gov A systematic study of the fragmentation of a series of 2-oxopyrrolidinoindolines, for example, revealed characteristic neutral losses and rearrangements that helped to identify the substitution patterns on the indole core. scielo.org.mx By reacting this compound with various nucleophiles and analyzing the products by MS/MS, a library of fragmentation patterns can be established to aid in the identification of related compounds in the future.

Spectroscopic Probes for Reaction Monitoring

The use of in-situ spectroscopic probes allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can be employed to track the consumption of this compound and the formation of products without the need for sampling and quenching the reaction.

For instance, the progress of a reaction involving this compound can be monitored by observing the disappearance of the characteristic carbonyl stretching frequency of the acyl chloride (typically around 1780-1815 cm⁻¹) and the appearance of the carbonyl stretching frequency of the product amide or ester (typically in the range of 1630-1750 cm⁻¹) in the IR spectrum. This allows for the determination of reaction endpoints and the optimization of reaction conditions. In-situ NMR can provide even more detailed information, allowing for the simultaneous monitoring of all reactants, intermediates, and products. imperial.ac.uk

The application of these advanced characterization techniques is essential for the comprehensive understanding of the chemistry of this compound and its derivatives, paving the way for their rational design and application in various scientific disciplines.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis via Density Functional Theory (DFT)

There are currently no specific peer-reviewed studies that detail the electronic structure of 4-Methyl-1H-indole-2-carbonyl chloride using Density Functional Theory (DFT). Such a study would typically involve calculations to determine molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and electrostatic potential maps. This information is fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties. While DFT has been extensively applied to various indole (B1671886) derivatives, the specific data for the 4-methyl substituted indole-2-carbonyl chloride is not present in the surveyed literature.

Reaction Mechanism Prediction and Transition State Analysis

Detailed computational analyses of reaction mechanisms and transition states involving this compound are also absent from the current body of scientific research. This type of investigation would be invaluable for predicting the compound's behavior in chemical reactions, identifying likely products, and understanding the energetic barriers to its transformation. For instance, studies on the acylation reactions involving this compound would benefit from computational modeling to elucidate the transition state structures and activation energies.

Conformational Analysis and Intermolecular Interactions

Specific computational studies on the conformational preferences and intermolecular interactions of this compound have not been published. A conformational analysis would reveal the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its biological activity and physical properties. Furthermore, an analysis of its potential for intermolecular interactions, such as hydrogen bonding or π-stacking, would provide insight into its solid-state structure and behavior in different solvent environments.

Predictive Modeling for Synthetic Design

Predictive modeling for the synthetic design of or involving this compound is another area that remains to be explored computationally. Such models could leverage quantum chemical calculations to optimize reaction conditions, predict the feasibility of novel synthetic routes, or design new derivatives with desired properties. The application of these predictive tools is contingent on the availability of fundamental computational data for the target molecule, which is currently lacking.

Future Research Perspectives and Challenges

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of acyl chlorides, including 4-Methyl-1H-indole-2-carbonyl chloride, often relies on hazardous reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, which generate toxic byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org A significant future challenge is the development of greener synthetic routes that align with the principles of sustainable chemistry. uniroma1.it

Research in this area should focus on two key stages: the synthesis of the precursor, 4-Methyl-1H-indole-2-carboxylic acid, and its subsequent conversion to the acyl chloride.

Greener Precursor Synthesis: The synthesis of the indole (B1671886) core itself offers substantial room for improvement. Modern approaches such as microwave-assisted synthesis can lead to faster reaction times and higher yields, reducing energy consumption. tandfonline.com The use of eco-friendly solvents like water or ethanol (B145695), potentially in micellar systems, can replace traditional volatile organic compounds. researchgate.netrsc.orgresearchgate.net Furthermore, the development and application of reusable catalysts, such as magnetic or biosynthesized nanoparticles, can minimize waste and improve process efficiency. scientific.netresearchgate.net

Sustainable Acyl Chloride Formation: A major goal is to replace traditional chlorinating agents. Research could explore novel catalytic systems that activate the carboxylic acid for chlorination under milder conditions with fewer toxic byproducts. An alternative strategy involves avoiding the isolation of the acyl chloride altogether by generating it in situ under green conditions and using it directly in the next synthetic step, a process well-suited for integrated flow chemistry systems. tandfonline.com

Synthetic Step Traditional Method Potential Green Alternative Key Benefits
Indole Ring Formation Fischer indole synthesis with strong acids and organic solvents.Microwave-assisted synthesis in ethanol or water. tandfonline.comresearchgate.netReduced reaction time, lower energy use, avoidance of hazardous solvents.
Use of reusable nanocatalysts. researchgate.netCatalyst recycling, reduced waste.
Carboxylic Acid to Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride. chemguide.co.ukNovel catalytic chlorination methods.Avoidance of toxic reagents and byproducts (SO₂, HCl, CO).
In situ generation in a one-pot or flow process.Improved safety, reduced waste from purification steps.

Unexplored Reactivity and Derivatization Opportunities

This compound is a bifunctional molecule with reactivity centered on the acyl chloride group and the indole nucleus. While its use as an acylating agent is predictable, significant opportunities exist to explore more complex and novel transformations.

The primary and most direct application is in the synthesis of amide and ester libraries. The high reactivity of the acyl chloride moiety allows for facile reaction with a vast array of nucleophiles (primary/secondary amines, alcohols, phenols) to generate diverse derivatives for biological screening or as building blocks for more complex molecules. rsc.org

Beyond simple acylation, future research could focus on:

Functionalization of the Indole Ring: The indole nucleus is susceptible to further modification. Modern synthetic methods like C-H activation could allow for direct functionalization at the C3, C5, C6, or C7 positions. numberanalytics.com The electronic influence of the existing methyl and carbonyl chloride groups on the regioselectivity of these reactions remains an unexplored area.

Cross-Coupling Reactions: Halogenation of the indole ring, followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), could introduce a wide range of substituents, dramatically increasing the structural diversity of accessible derivatives. numberanalytics.comnih.gov

Intramolecular Cyclizations: Designing precursors that incorporate a tethered nucleophile could enable intramolecular reactions with the acyl chloride to form novel, fused heterocyclic systems.

Reaction Type Reactive Site Potential Reagents/Conditions Outcome/Opportunity
Acylation Acyl ChlorideAmines, Alcohols, PhenolsCreation of diverse amide and ester libraries for screening.
C-H Activation Indole Ring (C3, C5-C7)Palladium or Rhodium catalysts. numberanalytics.comDirect introduction of aryl, alkyl, or other functional groups.
Cross-Coupling Halogenated Indole RingBoronic acids (Suzuki), Alkynes (Sonogashira). nih.govModular synthesis of highly functionalized indole scaffolds.
Cyclization Acyl ChlorideTethered internal nucleophiles.Access to novel polycyclic indole-based heterocycles.

Flow Chemistry Applications and Automated Synthesis

The translation of synthetic procedures for this compound and its derivatives to continuous flow platforms represents a significant opportunity for process intensification, safety, and automation. nih.gov Flow chemistry is particularly advantageous for handling highly reactive and potentially unstable intermediates like acyl chlorides. nih.gov

A prospective flow synthesis could involve a multi-step sequence:

Indole Formation in Flow: The synthesis of the 4-methyl-1H-indole-2-carboxylic acid precursor could be performed in a heated, pressurized flow reactor, enabling rapid optimization and improved yields compared to batch processes. lookchem.com

In Situ Acyl Chloride Generation and Use: The precursor could then flow into a second module where it reacts with a chlorinating agent. The resulting this compound, without being isolated, would immediately mix with a stream of a chosen nucleophile in a third module to form the desired derivative. ucsb.edu This "just-in-time" generation minimizes the risks associated with handling and storing the reactive acyl chloride.

Integrating this flow setup with automated platforms, such as those using acoustic droplet ejection for reagent dispensing, could enable the high-throughput synthesis of hundreds or thousands of derivatives on a nanomole scale. nih.gov Such a system would dramatically accelerate the exploration of the chemical space around this scaffold for drug discovery programs. nih.gov

Data-Driven and AI-Assisted Synthesis Design

Artificial intelligence (AI) and data-driven approaches are revolutionizing how synthetic routes are designed and optimized. nih.gov For a target like this compound, these tools offer several future research avenues.

Retrosynthetic Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can analyze vast reaction databases to propose novel and efficient synthetic routes to the indole precursor. acs.org These algorithms may identify non-intuitive pathways that are more cost-effective, higher-yielding, or greener than established methods. nih.gov

Reaction Condition Optimization: AI models can predict the optimal solvent, catalyst, temperature, and stoichiometry for a given reaction, minimizing the number of experiments needed for optimization. This could be applied to maximize the yield of the acyl chloride formation while minimizing side reactions.

Predictive Reactivity and Property Modeling: Machine learning models can be trained to predict the outcome of the unexplored derivatization reactions discussed previously. Furthermore, AI can predict key properties (e.g., solubility, metabolic stability, biological activity) of a virtual library of derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-Methyl-1H-indole-2-carbonyl chloride from its carboxylic acid precursor?

  • Methodological Answer : The compound can be synthesized via acylation of the corresponding indole-2-carboxylic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (70°C for 4–6 hours). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-reaction and side products. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acyl chloride in high purity. Ensure anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the carbonyl (C=O) stretch (~1750–1800 cm⁻¹) and absence of carboxylic acid (-OH) peaks.
  • ¹H/¹³C NMR : Identify the methyl group (δ ~2.4 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and indole aromatic protons (δ ~6.8–7.8 ppm).
  • Elemental Analysis : Cross-validate calculated vs. experimental C/H/N percentages to confirm stoichiometry (e.g., C₁₀H₈ClNO requires C 58.42%, H 3.92%, N 6.81%) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Use desiccants to mitigate moisture-induced hydrolysis. For waste disposal, neutralize residual acyl chloride with ice-cold sodium bicarbonate and segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can side products during the synthesis of this compound be minimized?

  • Methodological Answer :

  • Reaction Optimization : Limit reaction time to 4–6 hours at 70°C to reduce dimerization or over-chlorination.
  • Catalyst Use : Sodium ethoxide (NaOEt) can enhance reaction efficiency, but excess may lead to esterification; titrate carefully.
  • Purification Strategy : Employ flash chromatography with a polar solvent gradient (e.g., 5–20% ethyl acetate in hexane) to separate acyl chloride from unreacted acid or esters .

Q. What strategies resolve contradictions between elemental analysis and spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine LC-MS (to confirm molecular weight) with NMR/IR to rule out impurities (e.g., residual solvents or hydrolyzed acid).
  • Recrystallization : Purify via slow evaporation in hexane/DCM to obtain single crystals for X-ray diffraction, which provides unambiguous structural confirmation.
  • Error Analysis : Recalculate theoretical elemental percentages considering possible hydrate or salt forms (e.g., hydrochloride salts may alter Cl% ).

Q. How can this compound be functionalized for advanced applications?

  • Methodological Answer :

  • Nucleophilic Acylation : React with amines (e.g., aminobenzophenones) in chloroform under reflux to form amides. Use TLC to monitor coupling efficiency.
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids (e.g., 1-methyl-1H-indole-4-boronic acid) to introduce aryl groups at the indole C-4 position. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .

Q. What experimental design considerations are critical for pharmacological screening of derivatives?

  • Methodological Answer :

  • Bioactivity Assays : Prioritize derivatives with >95% purity (HPLC-validated) for cytotoxicity or enzyme inhibition studies.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl, halogen) at the indole C-4 or C-5 positions to correlate structural motifs with activity .

Methodological Notes

  • Contradiction Handling : Conflicting melting points (e.g., 232–234°C vs. 256–259°C for similar indole derivatives) may arise from polymorphic forms or impurities. Recrystallize and compare DSC thermograms .
  • Safety Protocols : Always use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate before aqueous cleanup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.